molecular formula C16H16ClFN2O4S B2457636 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251557-13-7

1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No.: B2457636
CAS No.: 1251557-13-7
M. Wt: 386.82
InChI Key: DKUHKNPGKZHUNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one” does not have a detailed description available in the sources I searched .

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and diabetes. In addition, it has been studied for its potential use as a tool compound in chemical biology and drug discovery.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and signaling pathways involved in cancer, inflammation, and diabetes. Further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce cell death. It has also been shown to have anti-inflammatory effects and to improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one is its versatility as a tool compound in chemical biology and drug discovery. Its ability to inhibit various enzymes and signaling pathways makes it a valuable tool for studying these processes. However, its potential toxicity and limited solubility in aqueous solutions can be a limitation for some experiments.

Future Directions

There are several future directions for research on 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in vivo and to optimize its dosing and delivery. In addition, its anti-inflammatory and anti-diabetic effects warrant further investigation for potential therapeutic applications in these areas. Finally, the development of more soluble and less toxic analogs of this compound could expand its utility as a tool compound in chemical biology and drug discovery.

Synthesis Methods

The synthesis of 1-(2-chloro-6-fluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one involves the reaction of 2-chloro-6-fluorobenzylamine with 2-pyridinecarboxylic acid, followed by the addition of morpholine and sulfonyl chloride. The resulting compound is purified through column chromatography to obtain the final product.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S/c17-14-2-1-3-15(18)13(14)11-19-10-12(4-5-16(19)21)25(22,23)20-6-8-24-9-7-20/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUHKNPGKZHUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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